molecular formula C11H26N2O3 B8755352 2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS- CAS No. 10507-78-5

2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS-

Cat. No. B8755352
Key on ui cas rn: 10507-78-5
M. Wt: 234.34 g/mol
InChI Key: QDXBTXHLQHMWCP-UHFFFAOYSA-N
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Patent
US04889530

Procedure details

(V-a): Propylene oxide (181.6 g, 0.3 mol) in 25 mL of absolute ethanol was added dropwise for 4.5 hours to a solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (IV-a) (55 g, 0.3 mol) in 50 mL each of absolute ethanol, methanol and distilled water at 80° C. The reaction mixture was cooled and concentrated to give a milky white viscous suspension. The suspension was dissolved in ether and dried over anhydrous sodium sulfate. Unreacted (IV-a) precipitated and was removed by filtration. Ether was removed from the clear filtrate to produce a viscous liquid. Fractional distillation of the oil produced N,N,N'-tris(2-hydroxypropyl)ethylenediamine[bp. 140° C. at 0.15 mm; yield 55 percent; IR(neet); 3350(broad OH); NMR(CDCl3): δ 3.8(broad m,3H); 2.5(broad m,10H); 1.1(d,9H)].
Quantity
181.6 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:4][CH:2]1[CH3:3].[OH:5][CH:6]([CH3:16])[CH2:7][NH:8][CH2:9][CH2:10][NH:11][CH2:12][CH:13]([OH:15])[CH3:14]>C(O)C.CO.CCOCC>[OH:4][CH:2]([CH3:3])[CH2:1][N:8]([CH2:7][CH:6]([OH:5])[CH3:16])[CH2:9][CH2:10][NH:11][CH2:12][CH:13]([OH:15])[CH3:14]

Inputs

Step One
Name
Quantity
181.6 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
55 g
Type
reactant
Smiles
OC(CNCCNCC(C)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a milky white viscous suspension
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Unreacted (IV-a) precipitated
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
Ether was removed from the clear filtrate
CUSTOM
Type
CUSTOM
Details
to produce a viscous liquid
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the oil

Outcomes

Product
Name
Type
product
Smiles
OC(CN(CCNCC(C)O)CC(C)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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